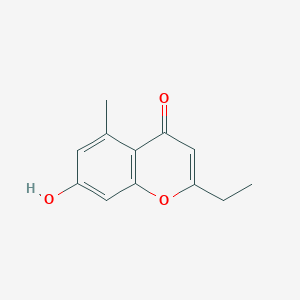

2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one

CAS No.: 62036-42-4

Cat. No.: VC15973768

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62036-42-4 |

|---|---|

| Molecular Formula | C12H12O3 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 2-ethyl-7-hydroxy-5-methylchromen-4-one |

| Standard InChI | InChI=1S/C12H12O3/c1-3-9-6-10(14)12-7(2)4-8(13)5-11(12)15-9/h4-6,13H,3H2,1-2H3 |

| Standard InChI Key | DBAQTPJYPSIYMD-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=O)C2=C(O1)C=C(C=C2C)O |

Introduction

Chemical Identification and Physicochemical Properties

The molecular formula of 2-ethyl-7-hydroxy-5-methyl-4H-chromen-4-one is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol. Its IUPAC name, 2-ethyl-7-hydroxy-5-methylchromen-4-one, reflects the substitution pattern on the chromen-4-one backbone. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 62036-42-4 |

| Canonical SMILES | CCC1=CC(=O)C2=C(O1)C=C(C=C2C)O |

| InChI Key | DBAQTPJYPSIYMD-UHFFFAOYSA-N |

| PubChem CID | 12355479 |

| Melting Point | Not reported |

| Solubility | Research-grade only |

The compound’s planar structure and hydrogen-bonding capacity (via the 7-hydroxy group) suggest moderate polarity, aligning with typical coumarin solubility profiles in polar aprotic solvents.

Synthesis and Structural Characterization

Spectroscopic Characterization

Although direct spectral data for 2-ethyl-7-hydroxy-5-methyl-4H-chromen-4-one are unavailable, analogous compounds provide insight:

-

¹H NMR: Expected signals include a singlet for the 7-hydroxy proton (δ 10.6–10.8 ppm), a deshielded H-3 proton (δ 8.3–8.5 ppm), and multiplet patterns for aromatic protons .

-

¹³C NMR: The carbonyl carbon (C-4) typically resonates at δ 174–177 ppm, while oxygenated carbons (C-7) appear near δ 157–163 ppm .

-

HRMS: The molecular ion [M+H]⁺ should match the theoretical m/z of 204.22.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

Substituted chromen-4-ones inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB and MAPK pathways. The ethyl group at position 2 may enhance lipophilicity, improving membrane permeability and target engagement compared to simpler derivatives .

Anticancer Properties

Preliminary studies on related compounds, such as 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one (Compound 45), demonstrate apoptosis induction in cancer cell lines (IC₅₀ = 12–18 μM) . The 5-methyl group in 2-ethyl-7-hydroxy-5-methyl-4H-chromen-4-one could similarly stabilize interactions with oncogenic kinases or DNA topoisomerases.

Comparative Analysis with Structural Analogs

The table below contrasts key features of 2-ethyl-7-hydroxy-5-methyl-4H-chromen-4-one with related chromen-4-ones:

The ethyl group at position 2 may confer unique pharmacokinetic advantages, such as prolonged half-life, compared to phenyl-substituted analogs.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume